Receptor Binding Affinity: TRH Free Acid vs. TRH
TRH free acid (TRH-OH) demonstrates significantly lower affinity for TRH receptors compared to the endogenous TRH peptide (pGlu-His-Pro-NH2). In competition binding assays using [3H]MeTRH in sheep anterior pituitary membranes, TRH free acid ranked last in potency among 19 analogs tested [1]. A direct quantitative comparison from functional studies in GH3 cells shows TRH free acid has an EC50 of 17,300 nM for phosphoinositide hydrolysis, while TRH has an EC50 of 26.6 nM [2].
| Evidence Dimension | Receptor Binding Affinity / Functional Potency |
|---|---|
| Target Compound Data | EC50 = 17,300 nM |
| Comparator Or Baseline | TRH (pGlu-His-Pro-NH2) EC50 = 26.6 nM |
| Quantified Difference | TRH free acid is approximately 650-fold less potent than TRH |
| Conditions | GH3 rat pituitary cells, phosphoinositide hydrolysis assay |
Why This Matters
This quantitative difference confirms that TRH free acid acetate is not a functional substitute for TRH in receptor activation assays, making it essential for studies specifically focused on TRH metabolite pathways or as a negative control.
- [1] Sharif NA, et al. Guanine nucleotides modulate TRH-receptor binding in sheep anterior pituitary. Biochem Pharmacol. 1981;30(20):2837-2841. doi:10.1016/0006-2952(81)90407-7 View Source
- [2] Sharif NA, et al. First pharmacological characterization of TRH receptors linked to phosphoinositide hydrolysis in GH3 pituitary cells using agonist specificity of eight TRH analogs. Biochem Biophys Res Commun. 1989;161(3):1309-1315. doi:10.1016/0006-291X(89)91385-5 View Source
